N-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)-4-nitrobenzamide
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Overview
Description
N-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)-4-nitrobenzamide is a complex organic compound that features a pyrrolidine ring, a mesitylsulfonyl group, and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)-4-nitrobenzamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from various cyclic or acyclic precursors. One common method involves the cyclization of amino alcohols or amino acids.
Introduction of the Mesitylsulfonyl Group: This step involves the sulfonylation of the pyrrolidine ring using mesitylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Nitrobenzamide Moiety: The final step involves the coupling of the mesitylsulfonyl-pyrrolidine intermediate with 4-nitrobenzoyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The mesitylsulfonyl group can be substituted with other functional groups under nucleophilic substitution conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of the corresponding amine derivative.
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)-4-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)-4-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-methyl-2-pyrrolidone: A solvent with similar structural features but different applications.
N-ethyl-2-pyrrolidone: Another solvent with similar structural features.
Pyrrolidine derivatives: A broad class of compounds with diverse biological activities.
Uniqueness
N-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)-4-nitrobenzamide is unique due to the presence of the mesitylsulfonyl group and the nitrobenzamide moiety, which confer specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
4-nitro-N-[[1-(2,4,6-trimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S/c1-14-11-15(2)20(16(3)12-14)30(28,29)23-10-4-5-19(23)13-22-21(25)17-6-8-18(9-7-17)24(26)27/h6-9,11-12,19H,4-5,10,13H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQLAZSQRNJELBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCC2CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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